3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol
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Overview
Description
3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H10Cl2N2O. It is characterized by the presence of an imine group (C=N) and a phenol group (C6H5OH) in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-amino-3,5-dichlorobenzaldehyde and 3-hydroxyaniline. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol
- 3-[(4-amino-3,5-dichlorophenyl)iminomethyl]phenol
Uniqueness
3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol is unique due to its specific structural features, such as the position of the phenol group and the configuration of the imine group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H10Cl2N2O |
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Molecular Weight |
281.13 g/mol |
IUPAC Name |
3-[(4-amino-3,5-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-5-9(6-12(15)13(11)16)17-7-8-2-1-3-10(18)4-8/h1-7,18H,16H2 |
InChI Key |
KKZFCHRUBYAYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
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